Boc-2-Nitro-DL-phenylalanine
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Overview
Description
Boc-2-Nitro-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group attached to the phenyl ring. This compound is widely used in peptide synthesis and biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-Nitro-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl group, followed by nitration of the phenyl ring. The process can be summarized as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Nitration of the Phenyl Ring: The protected phenylalanine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-2-Nitro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products:
Reduction: 2-Amino-DL-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Deprotection: 2-Nitro-DL-phenylalanine
Scientific Research Applications
Boc-2-Nitro-DL-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding due to its structural similarity to phenylalanine.
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor antagonists.
Material Science: The compound is used in the development of novel materials, such as piezoelectric fibers, due to its ability to self-assemble into nanostructures.
Mechanism of Action
The mechanism of action of Boc-2-Nitro-DL-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form peptides and proteins .
Comparison with Similar Compounds
Boc-2-Nitro-L-phenylalanine: Similar in structure but differs in stereochemistry.
Boc-2-Methoxy-L-phenylalanine: Contains a methoxy group instead of a nitro group.
4-Nitro-DL-phenylalanine: Lacks the Boc protecting group.
Uniqueness: Boc-2-Nitro-DL-phenylalanine is unique due to the presence of both the Boc protecting group and the nitro group. This combination allows for selective reactions and modifications, making it a versatile compound in synthetic and biochemical applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMNGMAJNWNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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